molecular formula C11H8OS2 B8640955 2-(Thiophen-2-ylsulfanyl)benzaldehyde

2-(Thiophen-2-ylsulfanyl)benzaldehyde

Cat. No.: B8640955
M. Wt: 220.3 g/mol
InChI Key: GAGDMFSVNOTPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-ylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C11H8OS2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

2-thiophen-2-ylsulfanylbenzaldehyde

InChI

InChI=1S/C11H8OS2/c12-8-9-4-1-2-5-10(9)14-11-6-3-7-13-11/h1-8H

InChI Key

GAGDMFSVNOTPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of thiophene-2-thiol (1.5 mL), potassium carbonate (8.0 g) and N,N-dimethylformamide was treated dropwise with 2-fluorobenzaldehyde (1.7 mL), and the resulting mixture was stirred at room temperature for 42 hours. The mixture was treated with ice/water, extracted with ethyl acetate and the combined organic extract was dried over magnesium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography on silica gel, eluting with a mixture of cyclohexane and ethyl acetate (1:0 to 9:1 by volume), followed by distillation at 50° C./11 mbar to afford the title compound as a red oil (1.9 g).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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